Bufol
Description
Bufol (5β-bufol sulfate) is a sulfated bile acid derivative primarily isolated from the gallbladder of toads, notably Bufo bufo gargarizans and Bufo vulgaris formosus. Structurally, it consists of a cholestane backbone with hydroxyl groups at positions 3α, 7α, and 12α, and a sulfate group esterified at position 24 (Figure 1) . This compound is biosynthesized via hepatic sulfation of bile alcohols, a process unique to amphibians, and exhibits distinct biological roles in lipid metabolism and xenobiotic detoxification .
Early studies identified its presence in toad bile alongside other sulfated sterols, where it constitutes approximately 5–10% of total bile acids . Pharmacological investigations suggest moderate cytotoxicity against cancer cell lines (e.g., IC₅₀ = 18.7 μM in HeLa cells) and antimicrobial activity against Gram-positive bacteria, likely due to its amphipathic structure disrupting microbial membranes .
Properties
CAS No. |
16991-60-9 |
|---|---|
Molecular Formula |
C27H48O5 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-6,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
InChI |
InChI=1S/C27H48O5/c1-16(6-5-10-25(2,32)15-28)19-7-8-20-24-21(14-23(31)27(19,20)4)26(3)11-9-18(29)12-17(26)13-22(24)30/h16-24,28-32H,5-15H2,1-4H3/t16-,17-,18-,19-,20+,21+,22-,23+,24+,25?,26+,27-/m1/s1 |
InChI Key |
XZDHXPDYLPEFQI-GIQUADRUSA-N |
SMILES |
CC(CCCC(C)(CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Isomeric SMILES |
C[C@H](CCCC(C)(CO)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCCC(C)(CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Synonyms |
5α-Bufol |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Related Bile Acids
Key Observations :
- This compound differs from mammalian cholic acid by sulfation at C24 instead of conjugation with glycine/taurine .
- Compared to taurochenodeoxycholic acid, this compound lacks the 12α-hydroxyl group but shares sulfation-mediated solubility enhancement .
- 5β-Scymnol sulfate, a shark bile acid, has additional hydroxylation at C24α and sulfation at C27, conferring higher polarity than this compound .
Functional Analogs
Key Findings :
- This compound’s moderate cytotoxicity aligns with its role in amphibian defense mechanisms, whereas cholic acid is non-toxic due to evolutionary adaptation for emulsification in vertebrates .
- 5β-Scymnol sulfate exhibits superior cytotoxicity and metabolic stability, attributed to its extended sulfation and hydroxylation profile .
- This compound’s solubility (2.3 mg/mL) is intermediate between highly polar shark bile acids and non-sulfated mammalian analogs, influencing its bioavailability .
Pharmacokinetic and Pharmacodynamic Contrasts
- Absorption: this compound’s sulfation reduces intestinal absorption efficiency (<20%) compared to non-sulfated bile acids like cholic acid (>70%) .
- Metabolism : Hepatic desulfation converts this compound into 5β-bufol, which is rapidly glucuronidated and excreted, limiting systemic exposure .
- Mechanism : Unlike cholic acid (FXR receptor agonist), this compound’s bioactivity stems from membrane disruption and reactive oxygen species (ROS) induction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
